molecular formula C6H6N4O2 B3197661 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile CAS No. 1006458-51-0

1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile

Cat. No.: B3197661
CAS No.: 1006458-51-0
M. Wt: 166.14 g/mol
InChI Key: GKEDYTKCFVAHMZ-UHFFFAOYSA-N
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Description

1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile (CAS: 1006458-51-0) is a pyrazole-based heterocyclic compound with the molecular formula C₆H₆N₄O₂ and a molecular weight of 166.14 g/mol . Its structure features an ethyl group at position 1, a nitro group at position 4, and a nitrile group at position 3 (Figure 1). The compound’s InChIKey is GKEDYTKCFVAHMZ-UHFFFAOYSA-N, and its topological polar surface area is 91.7 Ų, indicating moderate polarity .

Properties

IUPAC Name

1-ethyl-4-nitropyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-2-9-4-6(10(11)12)5(3-7)8-9/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEDYTKCFVAHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile can be synthesized through several synthetic routes.

Industrial Production Methods: Industrial production of 1-ethyl-4-nitro-1H-pyrazole-3-carbonitrile typically involves large-scale nitration and cyanation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects: The ethyl group at position 1 in the target compound introduces steric hindrance absent in simpler analogs like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile .

Key Observations :

  • The target compound’s synthesis lacks detailed protocols in the provided evidence, unlike derivatives synthesized via green solvents (e.g., glycerol-based DES in ) or diazonium coupling .
  • Traditional methods (e.g., acetic anhydride ) contrast with modern approaches emphasizing sustainability.

Antioxidant and Antimicrobial Activity

  • 2,3-Dihydro-1H-pyrazole-4-carbonitrile derivatives : Exhibited DPPH radical scavenging with IC₅₀ values of 25–100 μg/mL and antimicrobial activity against ATCC strains (MIC: 16–64 μg/mL) .
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile: Demonstrated antifungal activity against Candida spp. (MIC: 8–32 μg/mL), attributed to the electron-deficient nitrobenzene moiety enhancing membrane disruption .

Pharmacological Potential

  • Iodinated analogs : 1-Ethyl-4-iodo-1H-pyrazole-3-carbonitrile’s iodine atom may enable radiopharmaceutical applications, a niche unexplored for the nitro-substituted target .

Biological Activity

1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile (C6H6N4O2) is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring substituted with an ethyl group, a nitro group, and a cyano group, which contribute to its unique chemical properties and biological interactions.

The biological activity of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile is primarily attributed to its structural components. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects. The cyano group may participate in nucleophilic addition reactions, influencing enzyme activity and cellular processes.

Antimicrobial Properties

Research has indicated that 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Studies indicate that it may inhibit the growth of several tumor cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrazoles have demonstrated significant antiproliferative effects against cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory potential of 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile. It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Study Focus Findings
Akhtar et al. (2022)Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation with IC50 values as low as 31.4 μg/mL .
Abdellatif et al. (2022)Anti-inflammatory EffectsShowed high COX-2 inhibitory activity with selectivity indices indicating minimal side effects compared to standard treatments .
Sivaramakarthikeyan et al. (2022)General Biological ActivityEvaluated multiple pyrazole derivatives for anti-inflammatory and analgesic properties; some compounds showed superior efficacy compared to celecoxib .

Comparative Analysis with Similar Compounds

In comparison to other pyrazole derivatives, 1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrile stands out due to its unique combination of functional groups that enhance its reactivity and biological activity. For example:

Compound Key Features Biological Activity
1-Ethyl-4-nitro-1H-pyrazole-3-carbonitrileNitro and cyano groupsAntimicrobial, anticancer, anti-inflammatory
1-Ethyl-4-amino-1H-pyrazole-3-carbonitrileAmino group instead of nitroReduced biological activity in comparison
Methyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylateCarboxylate substitutionLimited antimicrobial activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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